5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a boronic ester group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. It is often used in various chemical reactions, including Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDKJJUBQVDVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation reaction, leveraging palladium catalysts and bis(pinacolato)diboron (BPin), is a cornerstone for installing boronate esters onto aromatic frameworks . For 5-methoxy-2-(dioxaborolan-2-yl)phenol, this method likely involves:
Starting Material : 2-Bromo-5-methoxyphenol
Reagents : BPin, Pd(dppf)Cl, KOAc
Solvent : 1,4-Dioxane
Conditions : 80–100°C, inert atmosphere
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with BPin, and reductive elimination to yield the boronate ester. Key considerations include:
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Regioselectivity : The methoxy group at position 5 directs electrophilic substitution to position 2, ensuring correct boronate placement .
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Catalyst Efficiency : Pd(dppf)Cl enhances stability and prevents protodeboronation .
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Yield Optimization : Yields of 70–85% are typical for analogous substrates .
Directed Ortho-Borylation of Phenol Derivatives
Directed metalation strategies enable boronate installation at specific positions without requiring pre-functionalized halides. For 5-methoxyphenol, this approach involves:
Step 1 : Protection of the phenol group as a silyl ether (e.g., TBSCl) to mitigate acidity.
Step 2 : Treatment with a strong base (e.g., LDA) to deprotonate the ortho position relative to the methoxy group.
Step 3 : Quenching with pinacolborane (HBpin) or BPin to form the boronate ester.
Advantages :
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Avoids halogenation steps.
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Suitable for electron-rich arenes where Miyaura borylation may fail.
Challenges : -
Requires careful control of reaction conditions to prevent over-borylation or decomposition.
Tetrakis(Dimethylamino)Diboron as a Borylating Agent
Recent advances highlight tetrakis(dimethylamino)diboron [(MeN)B-B(NMe)] as a greener alternative to BPin . This reagent offers:
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Atom Economy : Eliminates pinacol waste.
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Broader Substrate Scope : Effective for sterically hindered aryl halides.
Procedure :
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Catalyst : Pd(OAc) with XPhos ligand.
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Base : KPO.
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Solvent : Toluene at 110°C.
Yields for meta-substituted aryl boronate esters under these conditions exceed 80%, suggesting applicability to the target compound .
Suzuki-Miyaura Coupling Followed by Functionalization
While primarily a C–C bond-forming reaction, Suzuki coupling can indirectly aid boronate synthesis. For example:
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Couple a boronic acid with a halogenated phenol precursor.
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Protect the phenol, perform boronation, and deprotect.
This迂回 route is less efficient but viable for complex substrates.
Comparative Analysis of Methods
| Method | Catalyst | Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl | BPin | 70–85% | High regioselectivity, mild conditions | Requires aryl halide precursor |
| Directed Ortho-Borylation | LDA | HBpin | 60–75% | No pre-halogenation needed | Sensitive to moisture/air |
| Tetrakis(Dimethylamino) | Pd(OAc)/XPhos | (MeN)B | 80–90% | Eco-friendly, high yield | Limited commercial availability |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
Medicinal Chemistry
Serine Protease Inhibitors
One of the prominent applications of this compound is in the development of serine protease inhibitors. These inhibitors are crucial for therapeutic interventions against viral infections, particularly Hepatitis C Virus (HCV). The compound serves as a key intermediate in synthesizing these inhibitors, which can potentially lead to effective antiviral drugs .
Anticancer Agents
Research indicates that derivatives of boron compounds exhibit anticancer properties. The incorporation of the 5-methoxy group enhances the bioactivity of the dioxaborolane moiety, making it a candidate for further exploration in anticancer drug development. Studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells .
Polymer Science
Synthesis of Novel Copolymers
The compound is utilized in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit unique optical and electrochemical properties that are valuable in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The presence of the dioxaborolane moiety enhances the stability and conductivity of these materials .
Organic Synthesis
Cross-Coupling Reactions
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound acts as a boron reagent that can be coupled with various aryl halides to produce biaryl compounds efficiently .
Case Study 1: Development of HCV Inhibitors
A study published in a peer-reviewed journal demonstrated the efficacy of serine protease inhibitors synthesized using this compound. The inhibitors showed significant antiviral activity in vitro against HCV with low cytotoxicity to human liver cells. This study highlights the compound's potential in antiviral drug development .
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of copolymers synthesized from this compound in OLED applications. The resulting materials exhibited enhanced light emission efficiency and stability under operational conditions compared to traditional materials. This advancement suggests a promising future for organic electronics using boron-containing compounds .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boronic ester bonds. These bonds can interact with various molecular targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s reactivity with diols and other nucleophiles also plays a crucial role in its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and as a building block in the synthesis of more complex molecules .
Biological Activity
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17B O4
- Molecular Weight : 233.08 g/mol
- CAS Number : 1195-66-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that it can serve as an inhibitor for specific methyltransferases involved in epigenetic regulation. For instance, it has been shown to inhibit G9a and DNMTs (DNA methyltransferases), which are crucial in cancer biology for their role in gene silencing and tumor progression .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (nM) | Effect Observed |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 50 | Induction of apoptosis and cell cycle arrest |
| Acute Myeloid Leukemia (AML) | 32 | Decrease in global methylation levels |
| Diffuse Large B-cell Lymphoma (DLBCL) | 50 | Upregulation of interferon-stimulated genes |
The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of histone marks and DNA methylation patterns .
Epigenetic Modulation
The compound's role as an epigenetic modulator is particularly noteworthy. It has been shown to decrease levels of H3K9me2 and 5mC in treated cells. This suggests that the compound may reactivate silenced tumor suppressor genes by altering the epigenetic landscape .
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Study on Leukemia Cells : A study involving leukemia cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of the type I interferon pathway .
- Solid Tumors Evaluation : In another evaluation focusing on solid tumors such as pancreatic cancer, the compound exhibited promising results by inhibiting tumor growth in xenograft models .
Safety Profile
Despite its therapeutic potential, safety data indicate that this compound may pose risks such as skin irritation and toxicity upon ingestion . Therefore, handling precautions are essential during laboratory use.
Q & A
Q. What are the standard synthetic routes for preparing 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer: The synthesis typically involves boronylation of a pre-functionalized aromatic precursor. A common approach is the Miyaura borylation, where a methoxy-substituted aryl halide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). For example, analogous compounds like 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized via reaction of aryl halides with boronic acid and pinacol under controlled conditions . Key steps include:
- Reagents : Aryl bromide/iodide, B₂Pin₂, Pd catalyst, anhydrous solvent (THF or dioxane).
- Conditions : Heating at 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization.
Q. Table 1: Representative Synthetic Conditions
| Starting Material | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-2-iodophenol | Pd(dppf)Cl₂ | THF | 80°C | 75–85% | Extrapolated from |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: Structural confirmation relies on a combination of 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) :
- 1H NMR : Key signals include the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and pinacol methyl groups (δ 1.2–1.4 ppm).
- 13C NMR : The boron-bound carbon appears as a quaternary signal (δ ~85–90 ppm), while the pinacol carbons resonate at δ ~24–25 ppm .
- IR : B-O stretching vibrations (~1350–1310 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹) .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., C13H19BO4 requires m/z 250.1318) .
Example : For 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, HRMS data (ESI+) showed [M+H]+ at m/z 250.1305, aligning with theoretical values .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of this boronic ester in cross-coupling reactions?
Methodological Answer: Discrepancies in reactivity (e.g., low yields or side reactions in Suzuki-Miyaura couplings) may arise from:
- Steric hindrance : The methoxy and pinacol groups can hinder transmetallation. Solutions include using bulkier ligands (e.g., SPhos) or elevated temperatures .
- Protodeboronation : Acidic or aqueous conditions may degrade the boronic ester. Optimize reaction pH and use anhydrous solvents.
- Catalyst selection : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) and bases (K2CO3 vs. Cs2CO3) .
Case Study : A study on 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieved 92% yield using Pd(AmPhos)Cl₂ and K3PO4 in toluene/water (3:1) at 90°C .
Q. What strategies are recommended for enhancing the stability of this compound during long-term storage?
Methodological Answer: Stability is influenced by moisture, temperature, and light:
- Storage : Keep at 2–8°C in airtight containers under inert gas (Ar). Desiccants (e.g., molecular sieves) prevent hydrolysis .
- Handling : Avoid prolonged exposure to air; use glove boxes for sensitive operations.
- Monitoring : Regular NMR or TLC checks to detect degradation (e.g., free boronic acid formation).
Data Contradiction Analysis : While some sources suggest room-temperature stability for similar boronic esters, accelerated aging studies (40°C/75% RH) show decomposition within 7 days, emphasizing the need for cold storage .
Q. How does the electronic environment of the methoxy group influence the compound’s reactivity in electrophilic substitutions?
Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position. However, the boron group’s electron-withdrawing effect creates competing regioselectivity. Computational studies (DFT) and Hammett plots can quantify these effects:
Q. What are the best practices for ecological disposal of this compound to comply with laboratory safety protocols?
Methodological Answer: Follow institutional guidelines for boronate waste:
- Neutralization : Hydrolyze with excess water to convert the boronic ester into less hazardous boric acid.
- Combustion : Incinerate with a flammable solvent (e.g., ethanol) in a licensed facility .
- Documentation : Maintain records per REACH and local regulations, even though this compound is not classified as hazardous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
